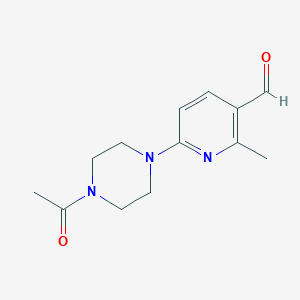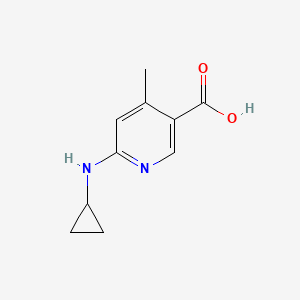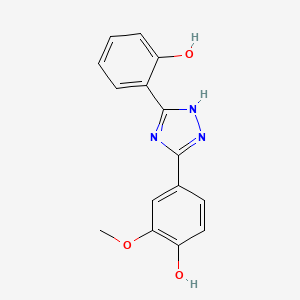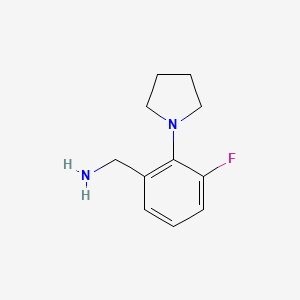
tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((6-(Pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate ist eine chemische Verbindung, die zur Klasse der Carbamate gehört. Sie ist durch das Vorhandensein einer tert-Butylgruppe, eines Pyrrolidinrings und eines Pyridinrings gekennzeichnet. Diese Verbindung wird oft in der organischen Synthese verwendet und hat verschiedene Anwendungen in der wissenschaftlichen Forschung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl ((6-(Pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate beinhaltet typischerweise die Reaktion von tert-Butylcarbamate mit einem Pyridinderivat. Eine gängige Methode beinhaltet die Verwendung von palladiumkatalysierten Kreuzkupplungsreaktionen. Beispielsweise kann tert-Butylcarbamate in Gegenwart eines Palladiumkatalysators und einer Base wie Cäsiumcarbonat in einem Lösungsmittel wie 1,4-Dioxan mit verschiedenen Arylhalogeniden umgesetzt werden .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Laborsynthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts beinhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
tert-Butyl ((6-(Pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann zu den entsprechenden N-Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können den Pyridinring in einen Piperidinring umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden oft verwendet.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation des Pyridinrings N-Oxide ergeben, während die Reduktion Piperidinderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((6-(Pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biologie: Diese Verbindung kann in der Untersuchung von Enzyminhibitoren und Rezeptorliganden verwendet werden.
Industrie: Sie wird bei der Herstellung von Feinchemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Pyridin- und Pyrrolidinringe können mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die tert-Butylgruppe sorgt für sterische Hinderung und beeinflusst die Bindungsaffinität und Selektivität der Verbindung.
Wirkmechanismus
The mechanism of action of tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
tert-Butylcarbamate: Ein einfacheres Carbamate mit ähnlichen Schutzeigenschaften.
tert-Butyl (2-(Pyrrolidin-3-yl)ethyl)carbamate: Ein weiteres Carbamate mit einem Pyrrolidinring.
Einzigartigkeit
tert-Butyl ((6-(Pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate ist aufgrund des Vorhandenseins von sowohl Pyridin- als auch Pyrrolidinringen einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht vielseitige Anwendungen in verschiedenen Forschungsbereichen.
Eigenschaften
Molekularformel |
C15H23N3O2 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
tert-butyl N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-11-12-6-7-13(16-10-12)18-8-4-5-9-18/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,19) |
InChI-Schlüssel |
DXQICIZBUSKLCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Dichloropyrido[2,3-d]pyridazine](/img/structure/B11791033.png)


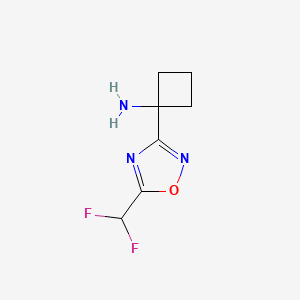
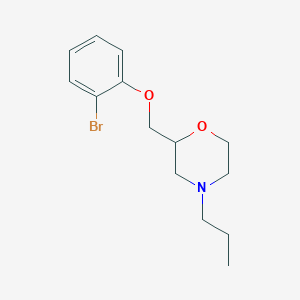
![Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B11791074.png)
![5-(3-(Benzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791080.png)
